molecular formula C17H11N3O3 B6510772 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931697-54-0

8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B6510772
CAS No.: 931697-54-0
M. Wt: 305.29 g/mol
InChI Key: NOECVZRQNCRDGC-UHFFFAOYSA-N
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Description

The compound “8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups, including a pyridine ring, an oxadiazole ring, and a chromen-2-one structure. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and oxadiazole rings, followed by their connection via a carbon-carbon bond. The chromen-2-one structure could then be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of aromatic rings (pyridine and chromen-2-one) suggests that the molecule might have a planar structure. The oxadiazole ring could introduce some degree of torsion into the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of its functional groups. The pyridine ring, for example, is a common site for electrophilic substitution reactions. The oxadiazole ring could also participate in various reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of aromatic rings could contribute to its stability and solubility in organic solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Biochemical Analysis

Biochemical Properties

8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound may bind to specific receptors or proteins, altering their function and leading to downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival . By inhibiting key components of this pathway, the compound can induce apoptosis (programmed cell death) in certain cancer cell lines. Additionally, it may affect the expression of genes involved in cell cycle regulation and metabolic processes, leading to changes in cellular function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly kinases involved in signaling pathways. The compound binds to the active site of these enzymes, preventing their normal function and disrupting the signaling cascade . Additionally, it may interact with DNA or RNA, affecting gene expression and protein synthesis. These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In some cases, prolonged exposure to the compound may lead to adaptive responses or resistance mechanisms within the cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound may also interact with other metabolic enzymes, affecting metabolic flux and the levels of specific metabolites within the cell . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles, affecting its localization and accumulation . These distribution patterns can impact the compound’s biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can be mediated by targeting signals or post-translational modifications that direct the compound to its site of action . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

8-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c1-10-3-2-4-12-9-13(17(21)22-14(10)12)16-19-15(20-23-16)11-5-7-18-8-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOECVZRQNCRDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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